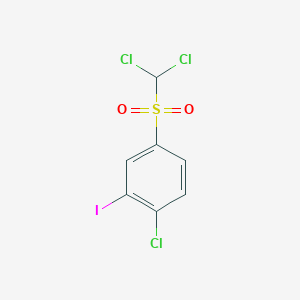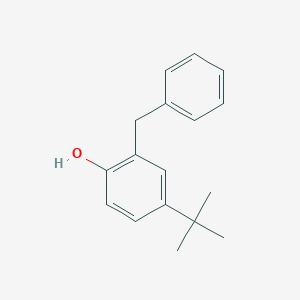
1,1'-(2-tert-Butoxyethane-1,1-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected through a central ethane chain substituted with a tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene typically involves the reaction of benzyl chloride with tert-butyl alcohol in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the tert-butyl group is introduced to the ethane chain, followed by the coupling of the benzene rings.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
Applications De Recherche Scientifique
1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group and benzene rings contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: Similar structure but with a bromo group instead of a tert-butoxy group.
1,1’-(1,2-Dihydroxyethane-1,1-diyl)dibenzene: Contains hydroxyl groups instead of a tert-butoxy group.
1,1’-(2-Methoxyethane-1,1-diyl)dibenzene: Features a methoxy group instead of a tert-butoxy group.
Uniqueness
1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
61082-14-2 |
|---|---|
Formule moléculaire |
C18H22O |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
[2-[(2-methylpropan-2-yl)oxy]-1-phenylethyl]benzene |
InChI |
InChI=1S/C18H22O/c1-18(2,3)19-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3 |
Clé InChI |
DHJLQKPYXLIWJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
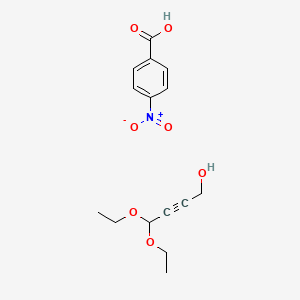
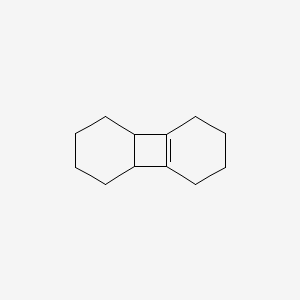
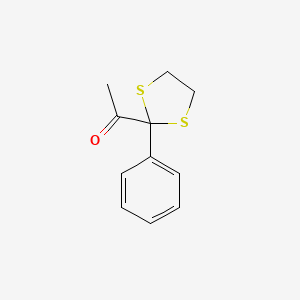

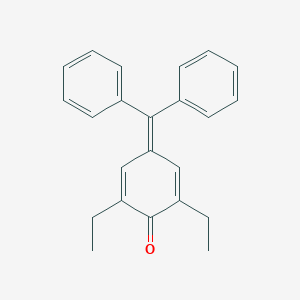
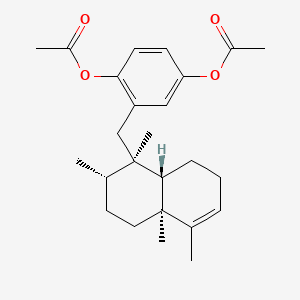
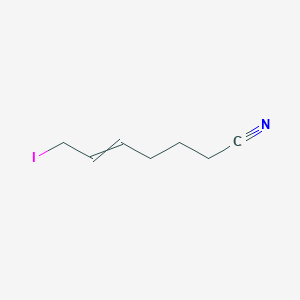
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
